Buscopan, known chemically as N-butylscopolammonium bromide, is an antispasmodic and anticholinergic medication primarily used to relieve spasms in the gastrointestinal, biliary, and genitourinary tracts. It is a quaternary ammonium compound that does not penetrate the central nervous system, thus minimizing central anticholinergic side effects. The drug is available in various forms, including tablets and injectable solutions, with typical dosages being 10 mg in tablet form and 20 mg per mL in injectable form .
The primary chemical reaction involving Buscopan is hydrolytic cleavage of the ester bond during metabolism. This reaction leads to the formation of metabolites that are largely inactive concerning muscarinic receptor binding. The elimination of Buscopan occurs mainly through feces (approximately 69.7%) and urine (around 4.4%) . The drug's half-life ranges from 1 to 5 hours, depending on the route of administration .
Buscopan exerts its biological effects by binding to muscarinic M3 receptors located in the smooth muscles of the gastrointestinal tract. This binding inhibits acetylcholine from activating these receptors, which results in reduced muscle contractions and alleviation of spasms. The peripheral anticholinergic activity is attributed to its ganglion-blocking effects within the visceral wall . Importantly, due to its quaternary structure, Buscopan does not cross the blood-brain barrier, which limits central nervous system side effects .
The synthesis of Buscopan involves several steps starting from scopolamine or its derivatives. The process typically includes:
Buscopan is primarily used for:
Buscopan can interact with various medications due to its anticholinergic properties. Notable interactions include:
Buscopan shares similarities with several other anticholinergic compounds, including:
| Compound Name | Chemical Structure | Unique Features |
|---|---|---|
| Atropine | C17H23NO3 | Crosses blood-brain barrier; CNS effects |
| Hyoscyamine | C17H21NO3 | Naturally occurring; found in plants |
| Ipratropium bromide | C20H30BrN | Primarily used as a bronchodilator; less potent on GI tract |
| Tiotropium | C19H22N2O4S | Long-acting; used for respiratory conditions |
| Propantheline bromide | C18H24BrN | Used for bladder spasms; less selective |
Buscopan's uniqueness lies in its targeted action on peripheral muscarinic receptors without affecting central nervous system pathways, making it particularly effective for gastrointestinal issues without significant CNS side effects .
The story of Buscopan begins with the broader exploration of tropane alkaloids, a class of bioactive compounds found in plants of the Solanaceae family. Ancient civilizations utilized plants like Atropa belladonna (deadly nightshade), Datura stramonium (Jimson weed), and Hyoscyamus niger (henbane) for their psychoactive and medicinal properties, though their alkaloid constituents remained unidentified for centuries. The isolation of scopolamine, the precursor to Buscopan, marked a turning point in alkaloid chemistry.
In 1880, German chemist Albert Ladenburg successfully isolated scopolamine from Scopolia carniolica, a plant named after 18th-century naturalist Giovanni Antonio Scopoli. Ladenburg’s work built upon earlier advances in alkaloid extraction, including the purification of atropine from belladonna. Early isolation techniques relied on solvent-based extraction and crystallization, which allowed researchers to separate scopolamine from other tropane alkaloids like hyoscyamine. These methods laid the groundwork for understanding the structural and pharmacological differences between related compounds.
The anticholinergic properties of scopolamine were recognized by the late 19th century, leading to its use in experimental anesthesia and obstetrics. However, its potent central nervous system (CNS) effects and narrow therapeutic window limited clinical utility. This spurred interest in modifying the scopolamine molecule to enhance peripheral activity while minimizing CNS penetration.
The synthesis of hyoscine-N-butylbromide in the mid-20th century addressed key limitations of natural scopolamine. By introducing a quaternary ammonium group (butylbromide) to the scopolamine molecule, chemists reduced its lipid solubility, thereby restricting its ability to cross the blood-brain barrier. This structural modification marked a shift from plant-derived alkaloids to semi-synthetic derivatives with improved safety profiles.
Table 1: Key Differences Between Natural Scopolamine and Hyoscine-N-Butylbromide
| Property | Natural Scopolamine | Hyoscine-N-Butylbromide |
|---|---|---|
| Lipid Solubility | High | Low |
| CNS Penetration | Significant | Minimal |
| Primary Use | Motion sickness, anesthesia | Gastrointestinal antispasmodic |
| Synthesis Method | Plant extraction | Semi-synthetic modification |
The butylbromide derivative retained scopolamine’s affinity for muscarinic receptors but localized its action to peripheral tissues, particularly smooth muscle in the gastrointestinal and biliary tracts. This innovation aligned with mid-20th-century efforts to develop targeted antispasmodics without the delirium or cognitive impairment associated with earlier alkaloids.
The introduction of Buscopan in 1951 by Boehringer Ingelheim marked the first clinical application of hyoscine-N-butylbromide. Its approval coincided with growing demand for non-opioid analgesics to treat visceral spasms. Over subsequent decades, research expanded its indications to include biliary colic, irritable bowel syndrome, and dysmenorrhea.
Table 2: Milestones in Antispasmodic Drug Development
Formulation advancements have further optimized its delivery. For instance, studies on pyrolysis revealed that heating hyoscine-N-butylbromide tablets could regenerate scopolamine, underscoring the importance of stable formulations. Meanwhile, regulatory approvals for generic versions, such as the 2022 authorization of Butylscopolamine bromide RIA, have broadened its global availability.
Buscopan, chemically designated as hyoscine butylbromide, represents a quaternary ammonium derivative of the naturally occurring tropane alkaloid scopolamine [1] [2]. The compound maintains the fundamental bicyclic tropane ring system characteristic of this alkaloid family, specifically the 8-azabicyclo[3.2.1]octane framework that defines tropane alkaloids [3] [4]. The tropane skeleton consists of a seven-membered ring bridged by a nitrogen atom between carbons 1 and 5, creating the distinctive rigid bicyclic structure [4].
The structural relationship to tropane alkaloids is evidenced by the presence of the 3-oxa-9-azoniatricyclo[3.3.1.0²,⁴]nonane core structure [1] [5], which represents a modified tropane framework. This core maintains the essential stereochemical features of natural tropane alkaloids while incorporating structural modifications that enhance its pharmacological properties [2]. The tropane alkaloids, characterized by their unique bicyclic ring system, can be divided into three major groups: hyoscyamine and scopolamine derivatives, cocaine alkaloids, and calystegines [3].
Buscopan specifically derives from scopolamine through N-butylation and quaternization processes [2] [6]. The parent compound scopolamine possesses the molecular formula C₁₇H₂₁NO₄ and features a 6β,7β-epoxy bridge within the tropane ring system [7] [8]. This epoxy bridge, retained in the butylbromide derivative, contributes to the conformational rigidity and stereochemical specificity of the molecule [1] [2].
The biosynthetic pathway of tropane alkaloids originates from putrescine, derived from ornithine or arginine, which undergoes N-methylation via putrescine methyltransferase in the first committed step of tropane alkaloid production [9] [10]. The formation of the bicyclic tropane structure involves the condensation of N-methyl-Δ¹-pyrrolinium with acetoacetate, followed by ring closure through oxidation and aldol condensation reactions [9].
| Structural Feature | Buscopan | Parent Scopolamine |
|---|---|---|
| Molecular Formula | C₂₁H₃₀BrNO₄ [1] | C₁₇H₂₁NO₄ [7] |
| Molecular Weight | 440.4 g/mol [1] | 303.35 g/mol [7] |
| Ring System | Tropane with epoxy bridge [1] | Tropane with epoxy bridge [7] |
| Nitrogen Center | Quaternary ammonium [1] | Tertiary amine [7] |
| Stereochemistry | 6 defined stereocenters [5] | 6 defined stereocenters [11] |
The quaternary ammonium pharmacophore in Buscopan represents a critical structural modification that fundamentally alters the compound's physicochemical and pharmacological properties compared to its parent alkaloid [1] [12]. The quaternary ammonium center exists as a permanently positively charged cation throughout the entire physiological pH range, creating a hydrophilic ionic character that contrasts with the neutral tertiary amine of natural scopolamine [12] [13].
The quaternary ammonium structure follows the general formula R₄NX, where four hydrocarbyl groups replace all hydrogen atoms bonded to nitrogen [14]. In Buscopan, the nitrogen center bears a butyl substituent, a methyl group, and is incorporated within the tropane ring system, with bromide serving as the counteranion [1] [5]. This quaternization creates a fixed positive charge that cannot be neutralized under physiological conditions [12].
The pharmacophore characteristics of quaternary ammonium compounds include enhanced water solubility, reduced lipophilicity, and inability to cross biological membranes such as the blood-brain barrier [12] [14]. These properties result from the permanent ionic character and increased polarity of the quaternary ammonium center [12]. The hydrophilic nature of the quaternary ammonium group contrasts sharply with the lipophilic characteristics of neutral tropane alkaloids [2].
Quaternary ammonium compounds demonstrate unique physicochemical properties including good water solubility, lower critical micelle concentration values, reduced surface tension in aqueous solutions, and enhanced stability compared to their tertiary amine counterparts [14] [15]. The molecular geometry around the quaternary nitrogen center adopts a tetrahedral configuration, which influences the overall three-dimensional structure and receptor binding characteristics [1].
The stereochemical configuration of the quaternary ammonium center in Buscopan maintains the (1R,2R,4S,5S,7R) absolute stereochemistry, with the nitrogen positioned at the bridgehead of the tropane system [1] [5]. This specific stereochemical arrangement is crucial for the compound's biological activity and receptor selectivity [1].
| Pharmacophore Property | Quaternary Ammonium | Tertiary Amine (Scopolamine) |
|---|---|---|
| Charge State | Permanently cationic [12] | pH-dependent protonation [7] |
| Water Solubility | Freely soluble [16] | Moderately soluble [7] |
| Blood-Brain Barrier | Does not cross [12] | Readily crosses [2] |
| Membrane Permeability | Limited [12] | High [7] |
| Ionic Character | Hydrophilic [12] | Lipophilic when neutral [7] |
International harmonization efforts ensure consistent nomenclature across regulatory jurisdictions while accommodating regional linguistic preferences [21]. The International Council for Harmonisation guidelines promote standardized naming conventions that facilitate global pharmaceutical development and regulatory approval processes [21].
| Authority | Official Designation | Reference Code | Monograph Status |
|---|---|---|---|
| European Pharmacopoeia | Hyoscini butylbromidum [16] | Y0001983 [21] | Official monograph [16] |
| British Pharmacopoeia | Hyoscine butylbromide [18] | BP198 [18] | Official monograph [18] |
| Japanese Pharmacopoeia | Scopolamine butylbromide [19] | JP17 [19] | Listed standard [19] |
| World Health Organization | Hyoscine butylbromide [6] | Essential Medicines [6] | Global standard [6] |
| Chemical Abstracts Service | Hyoscine butylbromide [17] | CAS 149-64-4 [17] | Registry number [17] |
| FDA Substance Registration | Hyoscine butylbromide [17] | UNII 0GH9JX37C8 [17] | Unique identifier [17] |